An In-depth Technical Guide to the BFMO Ligand: Synthesis, Applications, and Catalytic Mechanism
An In-depth Technical Guide to the BFMO Ligand: Synthesis, Applications, and Catalytic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(furan-2-ylmethyl)oxalamide, commonly known as BFMO, is an inexpensive and readily available bidentate ligand that has demonstrated significant efficacy in promoting copper-catalyzed cross-coupling reactions.[1] Its primary application lies in the N-arylation of anilines, cyclic secondary amines, and in the selective monoarylation of piperazine, a crucial building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the BFMO ligand, including its synthesis, detailed experimental protocols for its use in catalysis with corresponding quantitative data, and an elucidation of the proposed catalytic mechanism.
Core Properties of BFMO Ligand
BFMO is a white powder with the chemical formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Its structure features two furan moieties linked to an oxalamide backbone, which acts as a bidentate chelating agent for copper ions.
| Property | Value | Reference |
| IUPAC Name | N¹,N²-Bis(furan-2-ylmethyl)oxalamide | |
| Synonyms | BFMO, N,N'-Difurfuryloxamide | |
| CAS Number | 69010-98-8 | |
| Molecular Formula | C₁₂H₁₂N₂O₄ | |
| Molecular Weight | 248.23 g/mol | |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 172-174 °C | [3] |
Synthesis of BFMO Ligand
While BFMO is commercially available, it can be synthesized in the laboratory through the reaction of furfurylamine with an oxalyl derivative. Two general and established methods for the synthesis of N,N'-disubstituted oxalamides are presented below.[4][5]
Experimental Protocol 1: From Oxalyl Chloride
This method involves the acylation of two equivalents of an amine with one equivalent of oxalyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[6]
Reaction Scheme:
Procedure:
-
To a stirred solution of furfurylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Maintain the temperature at 0 °C during the addition and then allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-Bis(furan-2-ylmethyl)oxalamide.
Experimental Protocol 2: From Diethyl Oxalate
This method involves the aminolysis of a dialkyl oxalate, such as diethyl oxalate, with two equivalents of the amine. This reaction is often slower than the oxalyl chloride method and may require heating.[7]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, combine furfurylamine (2.0 equivalents) and diethyl oxalate (1.0 equivalent) in a suitable solvent such as ethanol.[8]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
As the reaction proceeds, the solid N,N'-Bis(furan-2-ylmethyl)oxalamide product may precipitate from the solution.
-
After cooling the reaction mixture to room temperature, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization if necessary.
Application in Copper-Catalyzed N-Arylation
BFMO has proven to be a highly effective ligand in copper-catalyzed N-arylation reactions, also known as Ullmann condensations.[1] It forms a stable and catalytically active complex with copper(I) salts, such as CuI, enabling the coupling of a wide range of (hetero)aryl bromides with various nitrogen nucleophiles under relatively mild conditions.[1]
General Experimental Protocol for Cu/BFMO-Catalyzed N-Arylation
A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), BFMO (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol) in ethanol (2 mL) is stirred at 80 °C for 24 hours in a sealed tube.[9] After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel.
Data Presentation: Quantitative Results
The following tables summarize the performance of the CuI/BFMO catalytic system across different classes of nitrogen nucleophiles as reported by Ma et al.[1]
Table 1: CuI/BFMO-Catalyzed Coupling of Aryl Bromides with Anilines [1]
| Entry | Aryl Bromide | Aniline | CuI (mol%) | BFMO (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Aniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 93 |
| 2 | 1-Bromo-4-methylbenzene | Aniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 89 |
| 3 | Bromobenzene | 4-Methoxyaniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 95 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Methylaniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 91 |
| 5 | 2-Bromotoluene | Aniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 85 |
Table 2: CuI/BFMO-Catalyzed Coupling of Aryl Bromides with Cyclic Secondary Amines [1][9]
| Entry | Aryl Bromide | Amine | CuI (mol%) | BFMO (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Morpholine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 96 |
| 2 | 1-Bromo-4-methylbenzene | Pyrrolidine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 94 |
| 3 | Bromobenzene | Morpholine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 92 |
| 4 | 1-Bromo-4-chlorobenzene | Pyrrolidine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 88 |
| 5 | 2-Bromopyridine | Morpholine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 87 |
Table 3: CuI/BFMO-Catalyzed Direct Monoarylation of Piperazine [1]
| Entry | Aryl Bromide | CuI (mol%) | BFMO (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 85 |
| 2 | 1-Bromo-4-methylbenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 82 |
| 3 | Bromobenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 80 |
| 4 | 1-Bromo-4-cyanobenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 78 |
| 5 | 3-Bromopyridine | 5 | 5 | K₂CO₃ | Dioxane | 100 | 24 | 75 |
Proposed Catalytic Cycle
The mechanism of the copper-catalyzed N-arylation reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[10] The BFMO ligand plays a crucial role in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.
Figure 1: Proposed catalytic cycle for the Cu/BFMO-catalyzed N-arylation.
Description of the Catalytic Cycle:
-
Ligand Association and Amine Coordination: The active catalyst is formed by the coordination of the BFMO ligand to a Cu(I) salt. The nitrogen nucleophile (amine) then coordinates to the copper center, often facilitated by a base which deprotonates the amine.
-
Oxidative Addition: The aryl bromide undergoes oxidative addition to the Cu(I) complex. This is often the rate-determining step, resulting in a transient Cu(III) intermediate.[10]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) intermediate, yielding the N-arylated product and regenerating the Cu(I)-BFMO catalyst.
-
Catalyst Regeneration: The product dissociates from the copper complex, allowing the catalyst to re-enter the catalytic cycle.
Conclusion
The BFMO ligand serves as a powerful and cost-effective tool for synthetic chemists, particularly in the construction of C-N bonds via copper catalysis. Its ability to promote the N-arylation of a broad range of substrates, including the challenging monoarylation of piperazine, underscores its utility in the synthesis of pharmaceutically relevant molecules. The straightforward synthesis of BFMO, coupled with its high efficiency under relatively mild conditions, makes it an attractive alternative to more expensive and complex ligand systems. The proposed Cu(I)/Cu(III) catalytic cycle provides a framework for understanding its reactivity and for the future development of more advanced copper-catalyzed transformations.
References
- 1. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1,N2-Bis(furan-2-ylmethyl)oxalamide 69010-90-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. N1,N2-bis(furan-2-ylmethyl)oxalamide [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 7. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
